2-Propanone, 1,1,1,3,3-pentafluoro-3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanone, 1,1,1,3,3-pentafluoro-3-nitro-: is a chemical compound with the molecular formula C3HF5NO3 Pentafluoroacetone . This compound is characterized by the presence of five fluorine atoms and a nitro group attached to a propanone backbone. It is a highly reactive compound and is used in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanone, 1,1,1,3,3-pentafluoro-3-nitro- typically involves the fluorination of acetone derivatives. One common method is the reaction of acetone with elemental fluorine in the presence of a catalyst such as cobalt trifluoride. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms .
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced fluorination techniques and catalysts is crucial in achieving efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Propanone, 1,1,1,3,3-pentafluoro-3-nitro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Amino derivatives are commonly formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-Propanone, 1,1,1,3,3-pentafluoro-3-nitro- is used as a reagent in organic synthesis. Its unique reactivity makes it valuable for introducing fluorine atoms into organic molecules, which can significantly alter their chemical properties .
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It is also used in the development of fluorinated pharmaceuticals .
Medicine: In medicine, fluorinated compounds are often used in the design of drugs due to their enhanced metabolic stability and bioavailability. 2-Propanone, 1,1,1,3,3-pentafluoro-3-nitro- is used in the synthesis of such drugs .
Industry: Industrially, this compound is used in the production of fluorinated polymers and other materials. Its reactivity and stability make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 2-Propanone, 1,1,1,3,3-pentafluoro-3-nitro- involves its interaction with molecular targets through its reactive functional groups. The fluorine atoms and nitro group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions can affect the structure and function of target molecules, leading to the desired chemical or biological effects .
Vergleich Mit ähnlichen Verbindungen
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated compound used in organic synthesis and industrial applications.
2,2,3,3,3-Pentafluoro-1-propanol: Used as a reagent in organic synthesis and biological research.
Uniqueness: 2-Propanone, 1,1,1,3,3-pentafluoro-3-nitro- is unique due to the presence of both fluorine atoms and a nitro group, which confer distinct reactivity and properties. This combination makes it particularly valuable in applications requiring high reactivity and stability .
Eigenschaften
CAS-Nummer |
3888-00-4 |
---|---|
Molekularformel |
C3F5NO3 |
Molekulargewicht |
193.03 g/mol |
IUPAC-Name |
1,1,1,3,3-pentafluoro-3-nitropropan-2-one |
InChI |
InChI=1S/C3F5NO3/c4-2(5,6)1(10)3(7,8)9(11)12 |
InChI-Schlüssel |
RZPRKBNUMSYDHV-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C([N+](=O)[O-])(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.